molecular formula C10H19N3O4 B072699 (S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid CAS No. 1187-50-4

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid

Cat. No.: B072699
CAS No.: 1187-50-4
M. Wt: 245.28 g/mol
InChI Key: VWHGTYCRDRBSFI-ZETCQYMHSA-N
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Description

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid is a tripeptide composed of one leucine and two glycine residues joined in sequence. It is a small peptide with the molecular formula C10H19N3O4 and a molecular weight of 245.28 g/mol

Mechanism of Action

Target of Action

Leucyl-glycyl-glycine (Leu-Gly-Gly) primarily targets the glycine receptor (GlyR) in the nucleus accumbens (nAc), a region in the brain associated with reward and motivation . This receptor plays a crucial role in reducing ethanol intake in rats, supposedly by acting on the brain reward system .

Mode of Action

Leu-Gly-Gly interacts with its target, the GlyR, to modulate the brain’s reward system. This modulation is achieved through an increase in basal and attenuation of ethanol-induced nAc dopamine release . The compound’s interaction with the GlyR and its subsequent effects on dopamine levels suggest a potential role in managing disorders related to the brain’s reward system.

Biochemical Pathways

Leu-Gly-Gly influences the dopamine pathway in the brain. Dopamine is a neurotransmitter that plays a significant role in reward-motivated behavior. The compound elevates accumbal dopamine levels, particularly in a subpopulation of rats presenting a lower endogenous dopamine tone . This elevation of dopamine levels indicates that Leu-Gly-Gly may influence the biochemical pathways associated with reward and motivation.

Pharmacokinetics

It is known that glycine-containing dipeptides can elevate whole brain tissue dopamine levels in mice . This suggests that Leu-Gly-Gly may have a facilitated passage across the blood-brain barrier, potentially influencing its bioavailability and pharmacokinetic profile.

Result of Action

The primary result of Leu-Gly-Gly’s action is the elevation of dopamine levels in the nAc. This elevation is particularly significant in a subgroup of rats with a lower endogenous dopamine tone . By increasing dopamine levels, Leu-Gly-Gly may influence behaviors associated with the brain’s reward system, such as motivation and pleasure.

Biochemical Analysis

Biochemical Properties

Leu-Gly-Gly interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with tryptophan (Trp) in peptides, which was investigated using ultraviolet photodissociation spectroscopy and mass spectrometry .

Cellular Effects

Leu-Gly-Gly has been shown to influence various types of cells and cellular processes. For example, it has been found to raise accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone .

Molecular Mechanism

The mechanism of action of Leu-Gly-Gly involves its interactions with biomolecules at the molecular level. For instance, it has been found to interact with Trp in peptides, leading to changes in the photoreactivity of the cold gas-phase cluster ions of Leu-Gly-Gly .

Dosage Effects in Animal Models

The effects of Leu-Gly-Gly vary with different dosages in animal models. For instance, it has been found to raise accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone .

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS). In this method, the C-terminal amino acid (glycine) is attached to a solid resin, and subsequent amino acids (glycine and leucine) are added sequentially. Each addition involves the activation of the carboxyl group of the incoming amino acid, typically using reagents like carbodiimides, followed by coupling to the growing peptide chain .

Industrial Production Methods

Industrial production of leucyl-glycyl-glycine may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptide derivatives, while reduction can produce reduced forms of the peptide .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-glycine: A dipeptide composed of two glycine residues.

    Glycyl-leucine: A dipeptide composed of glycine and leucine.

Uniqueness

(S)-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. Its ability to interact with specific enzymes and participate in various biochemical processes makes it a valuable compound for research .

Properties

IUPAC Name

2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHGTYCRDRBSFI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318308
Record name Leu-Gly-Gly
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187-50-4
Record name Leu-Gly-Gly
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leucyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leu-Gly-Gly
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-L-leucylglycyl)glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.362
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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